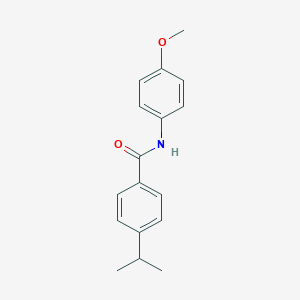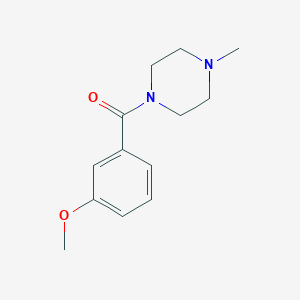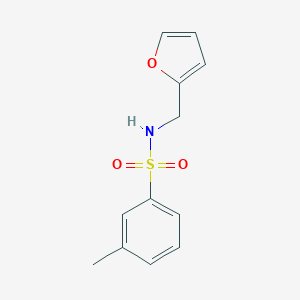
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. This compound is commonly referred to as DTQ and is known to have a range of biochemical and physiological effects.
作用機序
DTQ works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to interact with certain receptors in the brain, which may be responsible for its antipsychotic effects.
Biochemical and Physiological Effects:
DTQ has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. DTQ has also been found to have antipsychotic effects, which may be due to its interaction with certain receptors in the brain.
実験室実験の利点と制限
DTQ has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anticancer and antipsychotic properties make it a promising compound for further investigation. However, DTQ also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on DTQ. One area of focus is the development of DTQ derivatives that may have improved anticancer and antipsychotic properties. Another area of research is the investigation of DTQ's potential use in combination with other drugs for cancer treatment. Additionally, more research is needed to determine the safety and efficacy of DTQ in humans, which may require clinical trials.
合成法
The synthesis method of DTQ involves the reaction of 2-(1H-isoquinolin-3-yl)ethan-1-amine with 2-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final product, DTQ.
科学的研究の応用
DTQ has been the focus of scientific research due to its potential applications in medicine. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells. DTQ has also been investigated for its potential use as an antipsychotic agent and has shown promising results in animal models.
特性
分子式 |
C22H26N4O2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide |
InChI |
InChI=1S/C22H26N4O2/c1-14-20-17(10-22(2,3)11-18(20)27)24-21(23-14)25-19(28)13-26-9-8-15-6-4-5-7-16(15)12-26/h4-7H,8-13H2,1-3H3,(H,23,24,25,28) |
InChIキー |
AVOAHVSWPURMFF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1C(=O)CC(C2)(C)C)NC(=O)CN3CCC4=CC=CC=C4C3 |
正規SMILES |
CC1=C2C(=NC(=N1)NC(=O)CN3CCC4=CC=CC=C4C3)CC(CC2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)










